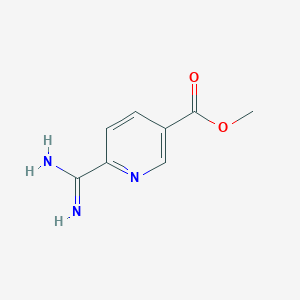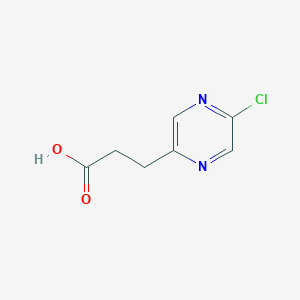
3-(5-Chloropyrazin-2-YL)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Chloropyrazin-2-YL)propanoic acid is an organic compound with the molecular formula C7H7ClN2O2 and a molecular weight of 186.60 g/mol . This compound features a pyrazine ring substituted with a chlorine atom at the 5-position and a propanoic acid group at the 3-position. It is used primarily in pharmaceutical and chemical research.
Métodos De Preparación
The synthesis of 3-(5-Chloropyrazin-2-YL)propanoic acid can be achieved through various synthetic routes. One common method involves the reaction of 5-chloropyrazine-2-carboxylic acid with a suitable propanoic acid derivative under controlled conditions. The reaction typically requires a catalyst and may involve steps such as esterification, reduction, and hydrolysis to yield the final product .
Análisis De Reacciones Químicas
3-(5-Chloropyrazin-2-YL)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The chlorine atom on the pyrazine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-(5-Chloropyrazin-2-YL)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reference standard in analytical chemistry.
Biology: This compound can be used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industry: It may be used in the production of specialty chemicals and intermediates for various industrial processes
Mecanismo De Acción
The mechanism of action of 3-(5-Chloropyrazin-2-YL)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the pyrazine ring contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action .
Comparación Con Compuestos Similares
3-(5-Chloropyrazin-2-YL)propanoic acid can be compared with other similar compounds, such as:
3-(5-Methoxypyrazin-2-YL)propanoic acid: Similar structure but with a methoxy group instead of chlorine, leading to different chemical and biological properties.
3-(5-Bromopyrazin-2-YL)propanoic acid: Contains a bromine atom, which may affect its reactivity and interactions.
3-(5-Fluoropyrazin-2-YL)propanoic acid: Fluorine substitution can significantly alter the compound’s properties due to the high electronegativity of fluorine
Propiedades
Fórmula molecular |
C7H7ClN2O2 |
|---|---|
Peso molecular |
186.59 g/mol |
Nombre IUPAC |
3-(5-chloropyrazin-2-yl)propanoic acid |
InChI |
InChI=1S/C7H7ClN2O2/c8-6-4-9-5(3-10-6)1-2-7(11)12/h3-4H,1-2H2,(H,11,12) |
Clave InChI |
WBLIQBCYCOUWIM-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=CC(=N1)Cl)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B13560424.png)

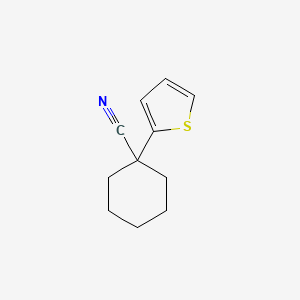
![4-Chloro-2-cyclobutyl-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B13560435.png)

![2-Amino-2-{3-[(trifluoromethyl)sulfanyl]phenyl}ethan-1-ol](/img/structure/B13560442.png)

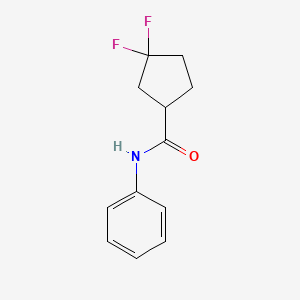
![N-[(3S,4R)-3-[4-(hydroxymethyl)-1H-1,3-benzodiazol-2-yl]piperidin-4-yl]acetamidehydrochloride](/img/structure/B13560475.png)
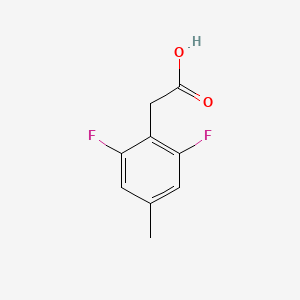
![5-([1,1'-Biphenyl]-2-yl)oxazol-2-amine](/img/structure/B13560480.png)
![4-(5-Amino-6-fluoro-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13560483.png)

